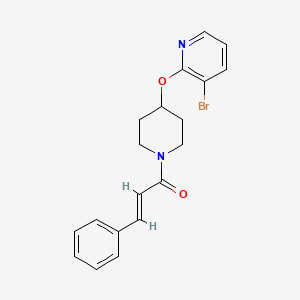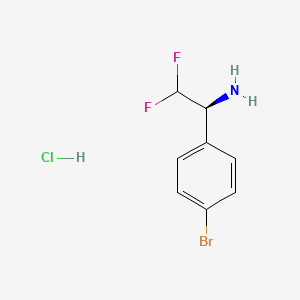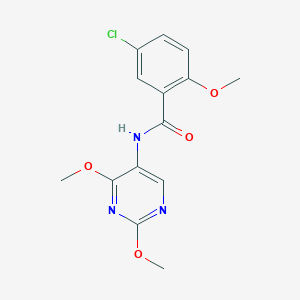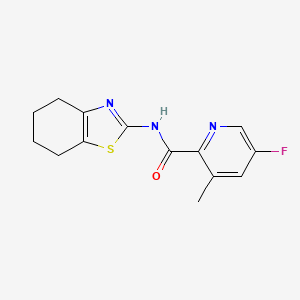
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of Tetrahydro-2H-pyran-4-amine . Tetrahydro-2H-pyran-4-amine is an organic compound with the molecular formula C5H11NO . It is used in various chemical reactions as a reagent .
Physical And Chemical Properties Analysis
Tetrahydro-2H-pyran-4-amine, a related compound, is a liquid at room temperature with a density of 0.977 g/cm3 at 25 °C and a refractive index of 1.463 .Scientific Research Applications
Antimicrobial and Anticoccidial Activity
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride and its derivatives demonstrate significant antimicrobial and anticoccidial activities. A study by Georgiadis (1976) revealed that these compounds, particularly when reduced, retain high activity as coccidiostats, offering total protection against Eimeria tenella in chickens (Georgiadis, 1976).
Apoptosis Induction and Anti-Infective Properties
Compounds derived from this compound have been shown to induce apoptosis in cells and possess anti-infective properties. Bansal et al. (2020) synthesized derivatives that demonstrated significant antibacterial and antimalarial activities, with some compounds showing cytotoxicity at low concentrations (Bansal et al., 2020).
Synthesis of Diamides
Research by Agekyan and Mkryan (2015) involved the synthesis of p-aminobenzoic acid diamides using derivatives of this compound. These diamides have potential applications in various chemical processes (Agekyan & Mkryan, 2015).
Anticancer and Antiangiogenic Effects
Derivatives of this compound have shown promising results in anticancer and antiangiogenic studies. Chandrappa et al. (2010) reported that these derivatives inhibited tumor growth and angiogenesis in mouse models, suggesting their potential as anticancer therapies (Chandrappa et al., 2010).
Synthesis of Novel Pyrane Glycosides
Srinivas, Sunitha, and Shamili (2020) synthesized novel pyrane glycosides using derivatives of this compound. These compounds were evaluated for antibacterial and antifungal activities (Srinivas, Sunitha, & Shamili, 2020).
Synthesis of Novel Thiazole Derivatives
Uma et al. (2017) synthesized novel 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles. These derivatives showed higher toxicity against bacteria, especially those with chlorine substituents (Uma et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact withtopoisomerase II , which plays a crucial role in DNA replication and transcription.
Mode of Action
Similar compounds likeVoreloxin bind to DNA and interact with topoisomerase II .
Biochemical Pathways
The interaction with topoisomerase ii can result inDNA double-strand cracks , a G2 stop, and ultimately, cell death .
Pharmacokinetics
Similar compounds have shown good permeability in mdck cells overexpressing mdr1 and moderate aqueous solubility .
Result of Action
The interaction with topoisomerase ii can lead toDNA double-strand cracks , a G2 stop, and ultimately, cell death .
properties
IUPAC Name |
5-(oxan-4-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.ClH/c10-9-11-6-8(13-9)5-7-1-3-12-4-2-7;/h6-7H,1-5H2,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYIHOCYXLZZEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2=CN=C(S2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide](/img/structure/B2410744.png)

![3-[(3,4-dichlorophenyl)methoxy]-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410746.png)
![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2410747.png)


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2410751.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2410757.png)

![4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2410761.png)